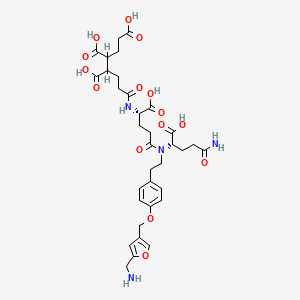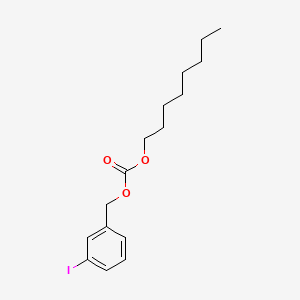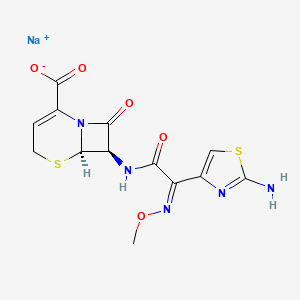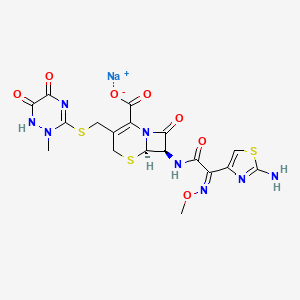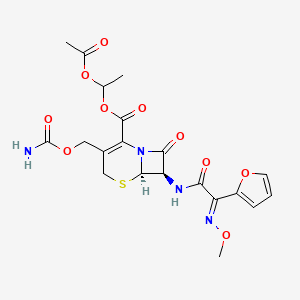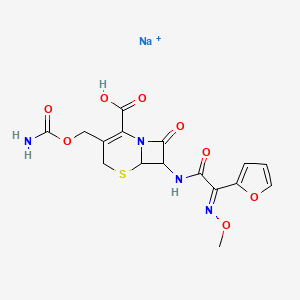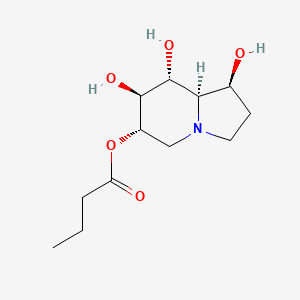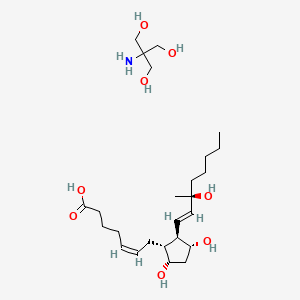
Carboprost-Trometamol
Übersicht
Beschreibung
Carboprost tromethamine is a synthetic analogue of prostaglandin F2α, specifically designed to mimic the natural hormone’s effects. It is primarily used in obstetrics to manage postpartum hemorrhage and induce labor. The compound is known for its potent uterotonic properties, making it effective in controlling severe bleeding after childbirth .
Wissenschaftliche Forschungsanwendungen
Carboprost Tromethamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung verwendet, um Prostaglandin-Analoga und ihre chemischen Eigenschaften zu untersuchen.
Biologie: Untersucht für seine Rolle in zellulären Signalwegen und seine Auswirkungen auf verschiedene Zelltypen.
Medizin: Weit verbreitet in der Geburtshilfe zur Behandlung postpartaler Blutungen und zur Einleitung von Wehen. .
Industrie: Wird in der pharmazeutischen Industrie zur Entwicklung neuer uterotonischer Wirkstoffe und anderer therapeutischer Verbindungen verwendet
5. Wirkmechanismus
Carboprost Tromethamin übt seine Wirkung aus, indem es an Prostaglandin E2-Rezeptoren in der Gebärmutter bindet, was zu Myometriumkontraktionen führt. Diese Kontraktionen helfen, die Plazenta auszustoßen und postpartale Blutungen zu reduzieren. Der Mechanismus der Verbindung beinhaltet die Aktivierung intrazellulärer Signalwege, die den Kalziumspiegel in den Uterusmuskelzellen erhöhen und so die Kontraktion fördern .
Ähnliche Verbindungen:
Dinoprost Tromethamin: Ein weiteres Prostaglandin-Analog mit ähnlichen uterotonischen Eigenschaften.
Misoprostol: Ein Prostaglandin E1-Analog, das für ähnliche Indikationen verwendet wird, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.
Sulproston: Ein Prostaglandin E2-Analog mit starken uterotonischen Wirkungen
Einzigartigkeit: Carboprost Tromethamin ist aufgrund seiner spezifischen Methylierung an der C-15-Position einzigartig, was seine Stabilität und biologische Aktivität erhöht. Diese Modifikation macht es effektiver bei der Induktion von Uteruskontraktionen im Vergleich zu anderen Prostaglandin-Analoga .
Wirkmechanismus
Target of Action
Carboprost tromethamine primarily targets the prostaglandin E2 receptor located in the uterus . This receptor plays a crucial role in inducing labor and expelling the placenta .
Mode of Action
Carboprost tromethamine is a synthetic analogue of naturally occurring prostaglandin F2 alpha (dinoprost) . It binds to the prostaglandin E2 receptor, causing myometrial contractions , similar to labor contractions at the end of a full-term pregnancy . This interaction usually results in the expulsion of the products of conception .
Biochemical Pathways
Carboprost tromethamine affects the prostaglandin-mediated signaling pathway . By binding to the prostaglandin E2 receptor, it stimulates uterine contractions, which can lead to the induction of labor or the expulsion of the placenta .
Pharmacokinetics
The peak serum time for carboprost tromethamine is approximately 30 minutes after intramuscular administration . This rapid absorption allows for the quick onset of uterine contractions.
Result of Action
The primary result of carboprost tromethamine’s action is the induction of uterine contractions . These contractions can lead to the expulsion of the products of conception, making carboprost tromethamine effective for inducing abortion between the 13th and 20th weeks of gestation . When used postpartum, hemostasis at the placentation site is achieved through the myometrial contractions produced by carboprost .
Action Environment
The action of carboprost tromethamine is influenced by the physiological environment of the uterus . Factors such as the stage of pregnancy, the health of the uterus, and the presence of any uterine diseases can affect the compound’s action, efficacy, and stability. It should be noted that carboprost tromethamine should be used only with strict adherence to recommended dosages and by medically trained personnel in a hospital that can provide immediate intensive care and acute surgical facilities .
Biochemische Analyse
Biochemical Properties
Carboprost Tromethamine is a synthetic prostaglandin that binds the prostaglandin E2 receptor, causing myometrial contractions . This interaction with the prostaglandin E2 receptor is crucial for its role in inducing labor or expelling the placenta .
Cellular Effects
Carboprost Tromethamine has significant effects on various types of cells, particularly those in the uterus. It stimulates myometrial contractions similar to labor contractions at the end of a full-term pregnancy . This effect on uterine cells is critical for its use in managing postpartum hemorrhage and inducing abortion .
Molecular Mechanism
The molecular mechanism of action of Carboprost Tromethamine involves its binding to the prostaglandin E2 receptor, which leads to myometrial contractions . This binding interaction is key to how Carboprost Tromethamine exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, Carboprost Tromethamine has been observed to cause transient temperature increases in some patients . This is thought to be due to its effect on hypothalamic thermoregulation .
Dosage Effects in Animal Models
In laboratory animals and humans, large doses of Carboprost Tromethamine can raise blood pressure, probably by contracting the vascular smooth muscle . With the doses used for terminating pregnancy, this effect has not been clinically significant .
Metabolic Pathways
Carboprost Tromethamine is metabolized in the lungs and liver, and its metabolites are excreted in urine . This indicates that it is involved in metabolic pathways in these organs.
Transport and Distribution
While specific transporters or binding proteins for Carboprost Tromethamine have not been identified, its effects on the uterus suggest that it is effectively transported and distributed to this organ where it exerts its effects .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with prostaglandin receptors on the cell surface to exert its effects .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Carboprost Tromethamin wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Prostaglandin F2α ausgehen. Der wichtigste Schritt beinhaltet die Methylierung der C-15-Hydroxylgruppe, um das tertiäre Carbinol zu bilden, das die enzymatische Oxidation verhindert und die biologische Aktivität erhält. Dies wird unter Verwendung von Methyl-Grignard-Reagenz oder Trimethylaluminium erreicht .
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Synthese von Carboprost Tromethamin die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um Konsistenz und Wirksamkeit zu gewährleisten. Der Prozess umfasst mehrere Reinigungsschritte, um das gewünschte Produkt zu isolieren und alle Verunreinigungen zu entfernen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Carboprost Tromethamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um die entsprechenden Ketone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung wieder in ihre Alkoholform überführen.
Substitution: Substitutionsreaktionen können die funktionellen Gruppen modifizieren, die an das Prostaglandin-Rückgrat gebunden sind
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Die Bedingungen variieren je nach der gewünschten Substitution, beinhalten aber oft die Verwendung starker Säuren oder Basen
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Carboprost Tromethamin, jedes mit einzigartigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen .
Vergleich Mit ähnlichen Verbindungen
Dinoprost tromethamine: Another prostaglandin analogue with similar uterotonic properties.
Misoprostol: A prostaglandin E1 analogue used for similar indications but with different pharmacokinetic properties.
Sulprostone: A prostaglandin E2 analogue with potent uterotonic effects
Uniqueness: Carboprost tromethamine is unique due to its specific methylation at the C-15 position, which enhances its stability and biological activity. This modification makes it more effective in inducing uterine contractions compared to other prostaglandin analogues .
Eigenschaften
| Carboprost is a synthetic prostaglandin. It binds the prostaglandin E2 receptor, causing myometrial contractions, casuing the induction of labour or the expulsion of the placenta. Prostaglandins occur naturally in the body and act at several sites in the body including the womb (uterus). They act on the muscles of the womb, causing them to contract. | |
CAS-Nummer |
58551-69-2 |
Molekularformel |
C25H47NO8 |
Molekulargewicht |
489.6 g/mol |
IUPAC-Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H36O5.C4H11NO3/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25;5-4(1-6,2-7)3-8/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25);6-8H,1-3,5H2/t16?,17?,18?,19?,21-;/m0./s1 |
InChI-Schlüssel |
UMMADZJLZAPZAW-QTBVFXFVSA-N |
SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O |
Isomerische SMILES |
CCCCC[C@@](C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O |
Kanonische SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O |
Aussehen |
Solid powder |
melting_point |
95-105 °C |
Piktogramme |
Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Carboprost tromethamine dissolves readily in water at room temperature at a concentration greater than 75 mg/mL. |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
15-methylprostaglandin F2alpha-tromethamine carboprost trometamol carboprost tromethamine Hemabate Prostin M-15 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




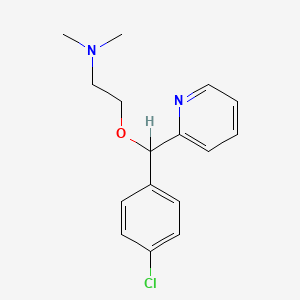
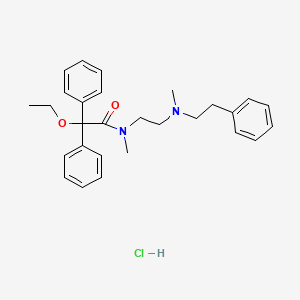
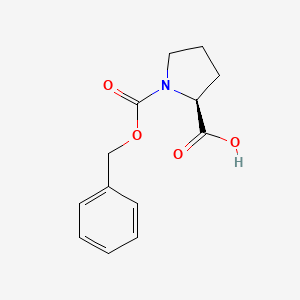
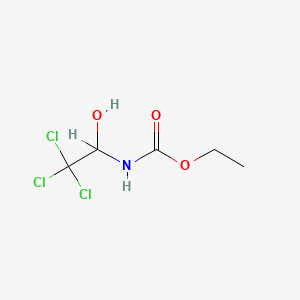
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1668360.png)
